5-(4-fluorophenyl)-N-[4-(furan-2-yl)butan-2-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
5-(4-FLUOROPHENYL)-N~7~-[3-(2-FURYL)-1-METHYLPROPYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex heterocyclic compound It features a triazolopyrimidine core, which is a fused ring system combining triazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-FLUOROPHENYL)-N~7~-[3-(2-FURYL)-1-METHYLPROPYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic synthesis. One common route includes:
Formation of the Triazole Ring: Starting with a suitable precursor, such as 4-fluorobenzylamine, the triazole ring is formed through a cyclization reaction with hydrazine derivatives under acidic or basic conditions.
Pyrimidine Ring Formation: The triazole intermediate is then reacted with a pyrimidine precursor, often involving a condensation reaction facilitated by catalysts like Lewis acids.
Furan Substitution: The furan ring is introduced via a nucleophilic substitution reaction, where the furan derivative reacts with the triazolopyrimidine intermediate.
Final Coupling: The final step involves coupling the furan-substituted triazolopyrimidine with a carboxamide group, typically using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes scaling up reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) in the presence of a palladium catalyst are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br_2) or chlorinating agents under acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced triazole derivatives.
Substitution: Halogenated or alkylated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for drug design, particularly in targeting enzymes and receptors involved in various diseases.
Medicine
In medicine, 5-(4-FLUOROPHENYL)-N~7~-[3-(2-FURYL)-1-METHYLPROPYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is investigated for its potential therapeutic effects. It may exhibit activity against certain types of cancer, bacterial infections, or neurological disorders due to its ability to interact with specific biological targets.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the activation of receptor pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-N~7~-[3-(2-furyl)-1-methylpropyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
- 5-(4-Methylphenyl)-N~7~-[3-(2-furyl)-1-methylpropyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
- 5-(4-Bromophenyl)-N~7~-[3-(2-furyl)-1-methylpropyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
Uniqueness
The uniqueness of 5-(4-FLUOROPHENYL)-N~7~-[3-(2-FURYL)-1-METHYLPROPYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE lies in its specific substitution pattern. The presence of the fluorine atom on the phenyl ring can significantly alter its electronic properties, enhancing its binding affinity and specificity for certain biological targets. This makes it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C20H18FN5O2 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-N-[4-(furan-2-yl)butan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C20H18FN5O2/c1-13(4-9-16-3-2-10-28-16)24-19(27)18-11-17(14-5-7-15(21)8-6-14)25-20-22-12-23-26(18)20/h2-3,5-8,10-13H,4,9H2,1H3,(H,24,27) |
InChI Key |
NDOAYVBFTNAVBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CO1)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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